molecular formula C20H26ClN3O2S2 B2906597 6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329875-65-1

6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2906597
CAS RN: 1329875-65-1
M. Wt: 440.02
InChI Key: JHRCRFNEXWHKRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the preparation of the tetrahydrothieno[2,3-c]pyridine scaffold, introduction of the acetamido group, and subsequent functionalization with the p-tolylthio substituent. Detailed synthetic routes and reaction conditions are documented in the literature .


Molecular Structure Analysis

The molecular formula of this compound is C₁₉H₂₃N₃O₂S₂·HCl . The tetrahydrothieno[2,3-c]pyridine ring system provides rigidity, while the acetamido group contributes to hydrogen bonding interactions. The p-tolylthio substituent imparts lipophilicity and may influence binding to biological targets .


Chemical Reactions Analysis

    Protodeboronation : In recent research, catalytic protodeboronation of alkyl boronic esters was explored. Although not directly related to our compound, this radical-based approach could inspire further synthetic strategies . Interaction with Mercury and Halogens : The reactions of related organotin compounds with mercury(II) chloride, bromine, and iodine led to phenyl–tin bond cleavage. In contrast, reactions with methyl iodide provided different products. Charge-transfer adducts were also formed with tetracyanoethylene or p-bromoanil .

Physical and Chemical Properties

  • Boiling Point : Not explicitly reported, but likely high due to the compound’s complexity .

properties

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c1-3-9-23-10-8-15-16(11-23)27-20(18(15)19(21)25)22-17(24)12-26-14-6-4-13(2)5-7-14;/h4-7H,3,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCRFNEXWHKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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